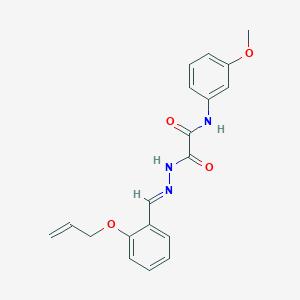
2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is a complex organic compound that features a combination of allyloxy, benzylidene, hydrazino, methoxyphenyl, and oxoacetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-(allyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-methoxyphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the allyloxy group can yield 2-(2-(2-formyl)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide, while reduction of the benzylidene group can yield 2-(2-(2-(allyloxy)benzyl)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide .
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: It may have therapeutic potential due to its unique chemical structure, which could interact with biological targets in novel ways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
作用機序
The mechanism of action of 2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s hydrazino and oxoacetamide groups may allow it to form hydrogen bonds or coordinate with metal ions, influencing biological pathways and molecular interactions. Further research is needed to elucidate the exact mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.
2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole: Known for its use in the identification of additives in food packaging.
Uniqueness
2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
767310-60-1 |
|---|---|
分子式 |
C19H19N3O4 |
分子量 |
353.4 g/mol |
IUPAC名 |
N-(3-methoxyphenyl)-N'-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H19N3O4/c1-3-11-26-17-10-5-4-7-14(17)13-20-22-19(24)18(23)21-15-8-6-9-16(12-15)25-2/h3-10,12-13H,1,11H2,2H3,(H,21,23)(H,22,24)/b20-13+ |
InChIキー |
BEUCKCKCBNFGGF-DEDYPNTBSA-N |
異性体SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC=C |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12018512.png)
![4-[(4-chlorophenyl)methoxy]-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B12018524.png)
![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12018527.png)

![6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12018532.png)


![2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol](/img/structure/B12018543.png)
![N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B12018556.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018563.png)

![[1-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12018570.png)
![1-[2-(dimethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12018585.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12018587.png)
